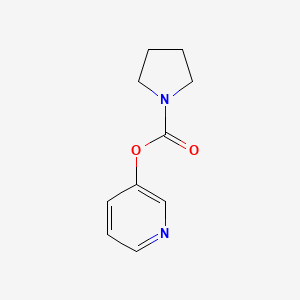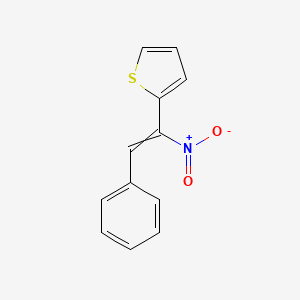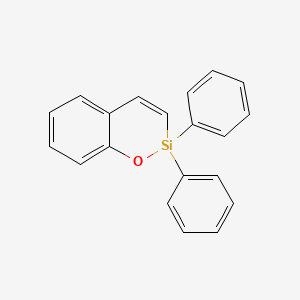
Titanium(3+) tris(phenylmethanide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium(3+) tris(phenylmethanide) is a coordination compound where a titanium ion in the +3 oxidation state is coordinated to three phenylmethanide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Titanium(3+) tris(phenylmethanide) typically involves the reaction of titanium(III) chloride with phenylmethanide ligands under inert atmosphere conditions to prevent oxidation. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) or toluene. The general reaction can be represented as: [ \text{TiCl}_3 + 3 \text{PhCH}_2^- \rightarrow \text{Ti(PhCH}_2)_3 + 3 \text{Cl}^- ]
Industrial Production Methods: While there is limited information on the large-scale industrial production of Titanium(3+) tris(phenylmethanide), the methods used in laboratory synthesis can be scaled up with appropriate modifications to ensure safety and efficiency. This includes using larger reaction vessels, maintaining an inert atmosphere, and employing continuous flow techniques to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions: Titanium(3+) tris(phenylmethanide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium, often resulting in the formation of titanium(IV) compounds.
Reduction: It can also participate in reduction reactions, where the titanium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the phenylmethanide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by applying heat.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(II) species.
Aplicaciones Científicas De Investigación
Titanium(3+) tris(phenylmethanide) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where its ability to generate reactive oxygen species could be harnessed to target cancer cells.
Industry: It is investigated for its use in industrial processes, such as the production of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism by which Titanium(3+) tris(phenylmethanide) exerts its effects involves the coordination of the titanium center to the phenylmethanide ligands, which stabilizes the +3 oxidation state of titanium. The compound can interact with various molecular targets, including organic substrates and biological molecules, through coordination and redox reactions. These interactions can lead to the formation of reactive intermediates that drive the desired chemical transformations.
Comparación Con Compuestos Similares
Titanium(IV) tetrakis(phenylmethanide): This compound has titanium in the +4 oxidation state and four phenylmethanide ligands.
Titanium(III) tris(phenoxide): Similar to Titanium(3+) tris(phenylmethanide) but with phenoxide ligands instead of phenylmethanide.
Titanium(III) tris(acetylacetonate): Another titanium(III) compound with acetylacetonate ligands.
Uniqueness: Titanium(3+) tris(phenylmethanide) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other titanium compounds may not perform as well.
Propiedades
Número CAS |
64116-61-6 |
|---|---|
Fórmula molecular |
C21H21Ti |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
methanidylbenzene;titanium(3+) |
InChI |
InChI=1S/3C7H7.Ti/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2;/q3*-1;+3 |
Clave InChI |
SIADVQHXJYEEAB-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Ti+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride](/img/structure/B14504685.png)
![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)


![4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine](/img/structure/B14504731.png)
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)

![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)


